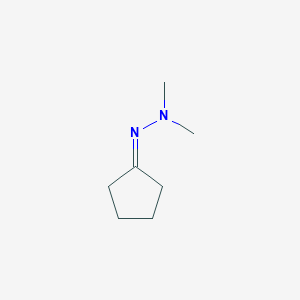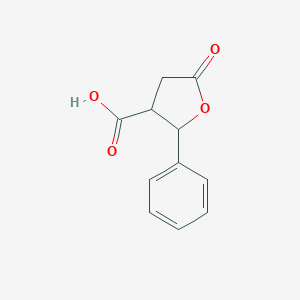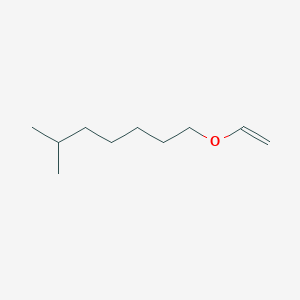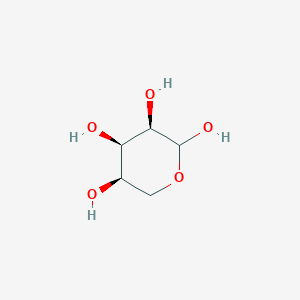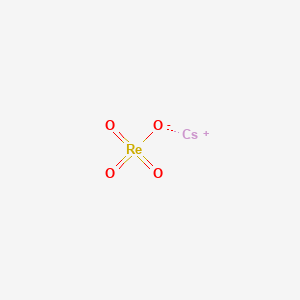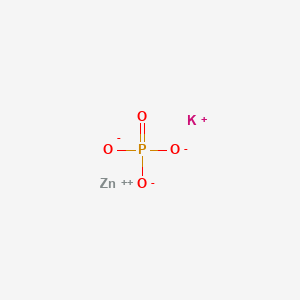
Potassium zinc phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium zinc phosphate (KZP) is a white crystalline powder that belongs to the family of inorganic phosphates. It is widely used in various fields, including the medical, agricultural, and industrial sectors. KZP is a versatile compound with numerous applications, including as a fertilizer, food additive, and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Potassium zinc phosphate is not fully understood, but it is believed to be related to its chemical and physical properties. This compound has a high surface area and a porous structure, which allows it to adsorb and release molecules. It is also believed that this compound can interact with biological molecules, such as proteins and enzymes, and alter their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, this compound has been reported to have anticancer properties, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium zinc phosphate has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle. This compound is also readily available and relatively inexpensive, which makes it a cost-effective material for research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has a high surface area, which can make it prone to aggregation and precipitation.
Orientations Futures
There are several future directions for Potassium zinc phosphate research. One direction is to investigate the use of this compound as a drug delivery system. This compound has a porous structure, which can allow it to encapsulate and release drugs. Another direction is to investigate the use of this compound as a catalyst in renewable energy applications. This compound has been shown to be an effective catalyst in the synthesis of biodiesel, and further research could explore its use in other renewable energy applications. Finally, there is a need for more research on the toxicity and environmental impact of this compound. While this compound is generally considered safe, more research is needed to fully understand its long-term effects on human health and the environment.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique properties make it an attractive material for scientific research. While there is still much to learn about this compound, its potential for use in drug delivery, renewable energy, and other applications make it an exciting area of research for the future.
Méthodes De Synthèse
Potassium zinc phosphate can be synthesized using various methods such as precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of zinc nitrate, potassium dihydrogen phosphate, and ammonium hydroxide. The hydrothermal method involves the reaction of zinc oxide, potassium phosphate, and water at high temperature and pressure. The sol-gel method involves the reaction of zinc acetate, potassium dihydrogen phosphate, and ethylene glycol. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the this compound.
Applications De Recherche Scientifique
Potassium zinc phosphate has been widely studied for its scientific research applications. It has been used in the synthesis of various materials, including ceramics, glasses, and composites. This compound has also been investigated for its antimicrobial, antioxidant, and anticancer properties. In addition, this compound has been used as a catalyst in various chemical reactions, including the synthesis of esters, carbonates, and cyclic carbonates.
Propriétés
| 13826-55-6 | |
Formule moléculaire |
KO4PZn |
Poids moléculaire |
199.4 g/mol |
Nom IUPAC |
potassium;zinc;phosphate |
InChI |
InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |
Clé InChI |
CXDLXIMRJLZPDZ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
| 13826-55-6 | |
Synonymes |
potassium zinc phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


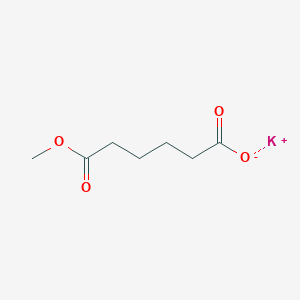

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

